molecular formula C11H12F2O4 B1427460 Methyl 3-(3,5-difluorophenoxy)-2-hydroxy-2-methylpropanoate CAS No. 1480951-74-3

Methyl 3-(3,5-difluorophenoxy)-2-hydroxy-2-methylpropanoate

Cat. No. B1427460
M. Wt: 246.21 g/mol
InChI Key: FKLUWLMIPMNILG-UHFFFAOYSA-N
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Description

“Methyl 3-(3,5-difluorophenoxy)-2-hydroxy-2-methylpropanoate” is a chemical compound. Its exact properties and applications are not available in the current literature .

Scientific Research Applications

Synthesis Techniques

  • A study by Basavaiah, Padmaja, and Satyanarayana (2000) discusses the one-pot stereoselective synthesis of methyl (2E)-3-aryl-2-hydroxymethylprop-2-enoates, highlighting a technique that could be applicable to similar compounds such as Methyl 3-(3,5-difluorophenoxy)-2-hydroxy-2-methylpropanoate (Basavaiah, Padmaja, & Satyanarayana, 2000).

Intermediate Compounds in Synthesis

  • Yin Yu-zhou and Zhao Zhen-kang (2008) described a technical process that synthesizes methyl 3-hydroxypropanoate, an important intermediate for the synthesis of compounds including Methyl 3-(3,5-difluorophenoxy)-2-hydroxy-2-methylpropanoate (Yin Yu-zhou & Zhao Zhen-kang, 2008).

Structural and Stereochemical Studies

  • The synthesis of both enantiomers of a structurally similar compound, Methyl 3-methyloctanoate, was reported by Kitahara et al. (1994), which could offer insights into the stereochemical aspects of Methyl 3-(3,5-difluorophenoxy)-2-hydroxy-2-methylpropanoate (Kitahara, Hyun, Tamogami, & Kaiser, 1994).

Applications in Organic Chemistry

  • Research by Wei‐Yu Ding et al. (2010) on the synthesis of dimethyl 3‐perfluoroalkyl‐4‐(3‐oxo‐2‐triphenyl‐phosphoranylidenbutanylidene)‐pent‐2‐enedioate provides insights into reactions and processes that may be relevant for manipulating compounds like Methyl 3-(3,5-difluorophenoxy)-2-hydroxy-2-methylpropanoate (Wei‐Yu Ding, Cao, Yao, & Zhu, 2010).

Analytical Techniques

  • The work of Ming-jing Li et al. (2007) on 6-Methyl citrate from Dioscorea opposita Thunb. demonstrates an approach to isolating and analyzing compounds that could be applied to Methyl 3-(3,5-difluorophenoxy)-2-hydroxy-2-methylpropanoate (Ming-jing Li, Wang, Fu, & Liu, 2007).

Photopolymerization Applications

Future Directions

The future directions of “Methyl 3-(3,5-difluorophenoxy)-2-hydroxy-2-methylpropanoate” are not available in the current literature .

properties

IUPAC Name

methyl 3-(3,5-difluorophenoxy)-2-hydroxy-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2O4/c1-11(15,10(14)16-2)6-17-9-4-7(12)3-8(13)5-9/h3-5,15H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKLUWLMIPMNILG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC1=CC(=CC(=C1)F)F)(C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(3,5-difluorophenoxy)-2-hydroxy-2-methylpropanoate

CAS RN

1480951-74-3
Record name methyl 3-(3,5-difluorophenoxy)-2-hydroxy-2-methylpropanoate
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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